molecular formula C19H16N6O2S B2772558 N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891110-51-3

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2772558
CAS No.: 891110-51-3
M. Wt: 392.44
InChI Key: NPXVHXZWUZCFRU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in immunoreceptor signaling in B-cells, mast cells, and macrophages . This compound demonstrates high efficacy in disrupting the B-cell receptor signaling pathway, making it a valuable pharmacological tool for investigating autoimmune disorders, allergic responses, and hematological malignancies where SYK is implicated. Research indicates that SYK inhibitors can induce apoptosis and inhibit proliferation in certain B-cell lymphoma models . Its specific mechanism involves binding to the kinase domain of SYK, thereby preventing the phosphorylation of downstream effectors and modulating inflammatory cytokine production. This acetamide derivative is therefore of significant interest for probing intracellular signaling cascades and for the preclinical development of targeted therapeutic strategies in immunology and oncology.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-15-4-2-3-14(11-15)21-18(26)12-28-19-23-22-17-6-5-16(24-25(17)19)13-7-9-20-10-8-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXVHXZWUZCFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolopyridazinyl ring or the sulfanyl group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    Pyrazolopyridazinones: These compounds share a similar triazolopyridazinyl core but differ in the substituents attached to the core structure.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different linkages or additional functional groups.

    Sulfanylacetamide derivatives: Compounds with a sulfanylacetamide moiety but different aromatic or heterocyclic groups.

Biological Activity

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a triazolopyridazine core, which is associated with various pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide. Its molecular formula is C20H18N6O2SC_{20}H_{18}N_{6}O_{2}S, and it has a molecular weight of 398.46 g/mol. The compound's structure can be broken down into several functional moieties that contribute to its biological activity:

Functional Group Description
MethoxyphenylEnhances lipophilicity and potential receptor interactions
PyridinylContributes to biological activity through interaction with enzymes
Triazolopyridazine coreKnown for diverse pharmacological activities
SulfanylPotential for redox reactions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been shown to modulate various signaling pathways related to cell proliferation, apoptosis, and inflammation. Notably, it targets kinases and G-protein coupled receptors, which are crucial in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolopyridazine scaffold. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance:

  • Compound 12e , a derivative closely related to this compound demonstrated IC50 values of 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells, showcasing its potential as a potent anticancer agent .

Enzyme Inhibition

The compound also exhibits inhibitory activity against c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. The IC50 value for c-Met inhibition was reported at 0.090 μM for similar compounds . This suggests that this compound may serve as a lead compound for developing selective c-Met inhibitors.

Summary of Biological Activities

Activity Cell Line IC50 (μM)
AnticancerA5491.06 ± 0.16
AnticancerMCF-71.23 ± 0.18
AnticancerHeLa2.73 ± 0.33
c-Met Kinase Inhibition-0.090

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies using the MTT assay have confirmed the cytotoxic effects of triazolopyridazine derivatives on multiple cancer cell lines . These studies provide a foundation for further exploration of their therapeutic potential.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the triazolopyridazine core affect biological activity. This includes exploring different substitutions on the aromatic rings and their impact on potency and selectivity .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical ConditionsPurposeReference
Temperature60–80°CFacilitate intermediate formation
CatalystsPd(PPh₃)₄, CuIEnhance coupling efficiency
SolventDMF, THFImprove solubility and reaction rate

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography : Determines 3D conformation and intermolecular interactions .
  • NMR Spectroscopy : Confirms proton environments and purity (e.g., methoxyphenyl signals at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 421.5) .

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationReference
HPLCPurity assessment (>95%)
IR SpectroscopyFunctional group identification

Advanced: How to resolve contradictions in reported bioactivity data?

Answer: Contradictions may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Purity Verification : Use HPLC-MS to rule out impurities .
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) .

Example : A study reported conflicting IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition. Re-analysis revealed residual DMSO in the latter, altering activity .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

  • Design of Experiments (DOE) : Vary solvent (DMF vs. THF), catalyst loading (5–10 mol%), and temperature .
  • Kinetic Studies : Identify rate-limiting steps (e.g., triazolo ring closure requires 24h for 85% yield) .
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., from 12h to 6h) .

Case Study : Optimizing coupling reaction pH from 7.0 to 8.5 increased yield from 60% to 78% .

Advanced: How to predict target interactions using computational methods?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding with kinase domains (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .

Example : Docking revealed hydrogen bonding between the sulfanyl group and EGFR’s Lys745 residue, explaining observed inhibition .

Advanced: How does solvent polarity affect its reactivity?

Answer:

  • Polar Solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions, accelerating reactions by 30% .
  • Non-Polar Solvents (Toluene) : Favor elimination pathways, reducing yields to <40% .

Q. Table 3: Solvent Effects on Key Reactions

ReactionSolventYield (%)Byproduct FormationReference
Thioether CouplingDMF78<5%
Triazolo CyclizationToluene3520%

Advanced: What modifications enhance pharmacokinetic properties?

Answer:

  • Lipophilicity Adjustment : Introduce fluorine atoms (logP reduction from 3.2 to 2.5) improves solubility .
  • Metabolic Stability : Replace methoxy with trifluoromethoxy groups reduces CYP450-mediated degradation .
  • Prodrug Design : Esterify the acetamide group for enhanced oral bioavailability .

Case Study : A methyl-to-fluorine substitution increased plasma half-life from 2h to 6h in murine models .

Advanced: How to design derivatives for improved target selectivity?

Answer:

  • Scaffold Hopping : Replace pyridinyl with quinolinyl to exploit hydrophobic pockets .
  • Bioisosteric Replacement : Substitute sulfanyl with sulfonyl groups to enhance hydrogen bonding .
  • Fragment-Based Design : Screen fragment libraries to identify complementary binding motifs .

Example : A derivative with a 4-fluorophenyl group showed 10-fold selectivity for JAK2 over JAK1 .

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